(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a transition metal catalyzed carbon–carbon bond forming reaction . This compound can be used as a reactant in coupling reactions .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a subject of numerous studies. One of the common methods to prepare boronic acids involves transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . Protodeboronation of pinacol boronic esters is another method that has been reported .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has also been reported . Other reactions include coupling with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Scientific Research Applications
Synthesis Methodologies
A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory and analgesic materials, showcases the utility of phenylboronic acids in cross-coupling reactions. The high cost and toxicity associated with traditional reagents limit their large-scale application, promoting research into alternative synthesis methods that could potentially involve variants of boronic acids for safer, cost-effective production processes (Qiu et al., 2009).
Biosensors and Medical Diagnostics
Phenylboronic acids and their derivatives have been extensively utilized in developing electrochemical biosensors due to their selective binding to diols, enabling the detection of glucose and glycoproteins such as glycated hemoglobin (HbA1c). These sensors offer promising alternatives to enzyme-based systems for monitoring blood glucose levels and other biomarkers, indicating the potential for 2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid in creating more selective, sensitive biosensing platforms (Anzai, 2016).
Drug Development
The exploration of boronic acid compounds in drug development has led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Benzoxaboroles, derivatives of phenylboronic acids, have been clinically used for treating onychomycosis and atopic dermatitis, with several others in clinical trials. This area of research demonstrates the significant therapeutic potential of boronic acid derivatives in addressing various medical conditions, suggesting that 2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid could serve as a valuable precursor in designing novel pharmaceuticals (Nocentini et al., 2018).
Future Directions
The future directions for the use of boronic acids like “(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid” could involve their application in new chemical reactions. The development of new boron reagents and the exploration of their reactivity in various chemical transformations are active areas of research .
properties
IUPAC Name |
[2-fluoro-4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-12-7-9(1-2-11(12)13(17)18)8-15-5-3-10(16)4-6-15/h1-2,7,10,16-18H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERAGRNBYRYLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCC(CC2)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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